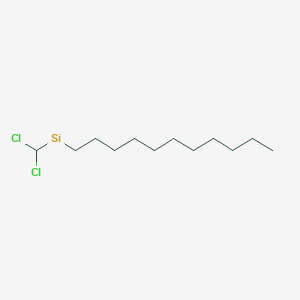
CID 21692320
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethyl)(undecyl)silane is an organosilicon compound that features a silicon atom bonded to a dichloromethyl group and an undecyl group. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (dichloromethyl)(undecyl)silane typically involves the reaction of undecylsilane with dichloromethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
Undecylsilane+Dichloromethylsilane→(Dichloromethyl)(undecyl)silane
Industrial Production Methods
Industrial production of (dichloromethyl)(undecyl)silane often involves large-scale batch or continuous processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethyl)(undecyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The chlorine atoms in the dichloromethyl group can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines under mild conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Methyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(Dichloromethyl)(undecyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of (dichloromethyl)(undecyl)silane involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the undecyl group.
Undecylsilane: Similar in structure but lacks the dichloromethyl group.
Dimethyldichlorosilane: Contains two methyl groups instead of one dichloromethyl group.
Uniqueness
(Dichloromethyl)(undecyl)silane is unique due to the presence of both a long alkyl chain (undecyl group) and a reactive dichloromethyl group. This combination imparts unique properties, such as enhanced hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C12H24Cl2Si |
|---|---|
Poids moléculaire |
267.31 g/mol |
InChI |
InChI=1S/C12H24Cl2Si/c1-2-3-4-5-6-7-8-9-10-11-15-12(13)14/h12H,2-11H2,1H3 |
Clé InChI |
MAOSDFULQVKJAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[Si]C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



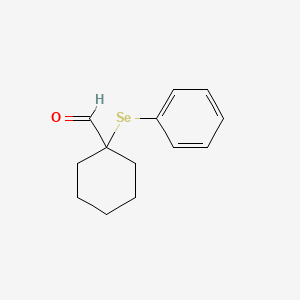
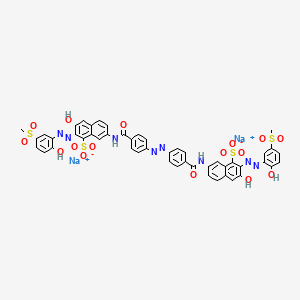

![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)

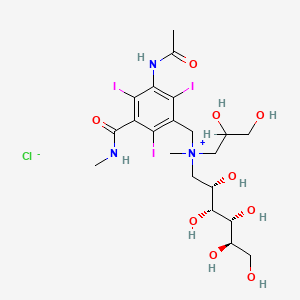
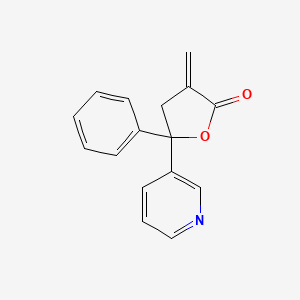
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)

![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
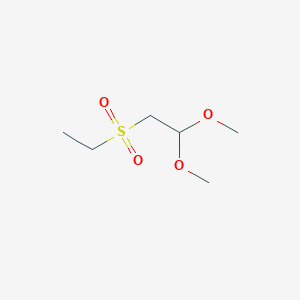
![(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14471603.png)

